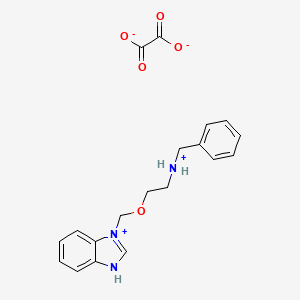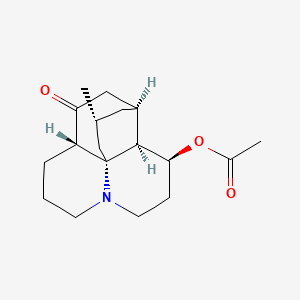
AcetyllycoposerramineaM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AcetyllycoposerramineaM is a member of the Lycopodium alkaloids, a class of natural products known for their complex structures and significant biological activities. These alkaloids are derived from plants belonging to the genus Lycopodium, which are widely distributed across the globe. This compound has garnered attention due to its unique skeletal characteristics and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of AcetyllycoposerramineaM involves several steps, including the formation of key intermediates through asymmetric synthesis. One of the notable methods includes the stereoselective intramolecular aldol cyclization, which helps in constructing the bicyclic skeleton essential for the compound . Additionally, the aza-Wittig reaction is employed to form the pyridone ring, a crucial component of the molecule .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its synthesis. advancements in synthetic organic chemistry and the development of more efficient catalytic processes hold promise for scalable production in the future.
Análisis De Reacciones Químicas
Types of Reactions
AcetyllycoposerramineaM undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the gain of hydrogen or loss of oxygen.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
AcetyllycoposerramineaM has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying complex natural product synthesis and reaction mechanisms.
Medicine: this compound’s potential therapeutic effects, particularly in neurodegenerative diseases like Alzheimer’s, are being explored.
Industry: Its unique chemical properties make it a candidate for developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of AcetyllycoposerramineaM involves its interaction with specific molecular targets and pathways. It is known to inhibit acetylcholine esterase (AChE), thereby increasing acetylcholine levels in the brain . This inhibition is crucial for its potential therapeutic effects in treating memory disorders. Additionally, the compound’s ability to enhance NGF mRNA expression suggests its role in promoting neuronal growth and survival.
Comparación Con Compuestos Similares
AcetyllycoposerramineaM can be compared with other Lycopodium alkaloids such as:
- Lycoposerramine-C
- Lycoposerramine-V
- Lycoposerramine-W
- Cernuine
These compounds share similar skeletal structures but differ in their specific functional groups and biological activities. This compound stands out due to its unique combination of acetyl and lycoposerramine moieties, which contribute to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C18H27NO3 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
[(1R,2R,3S,10S,13S,15R)-15-methyl-11-oxo-6-azatetracyclo[8.6.0.01,6.02,13]hexadecan-3-yl] acetate |
InChI |
InChI=1S/C18H27NO3/c1-11-8-13-9-15(21)14-4-3-6-19-7-5-16(22-12(2)20)17(13)18(14,19)10-11/h11,13-14,16-17H,3-10H2,1-2H3/t11-,13+,14-,16+,17+,18+/m1/s1 |
Clave InChI |
KHPXQJZHVIQFTG-YSDJCCEOSA-N |
SMILES isomérico |
C[C@@H]1C[C@H]2CC(=O)[C@H]3CCCN4[C@]3(C1)[C@@H]2[C@H](CC4)OC(=O)C |
SMILES canónico |
CC1CC2CC(=O)C3CCCN4C3(C1)C2C(CC4)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
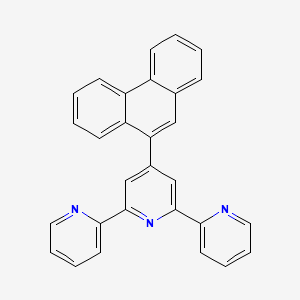
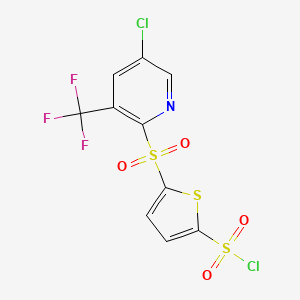
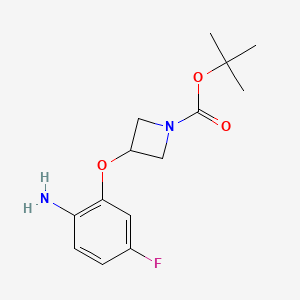
![((4'-Methyl-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728435.png)
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)

![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)

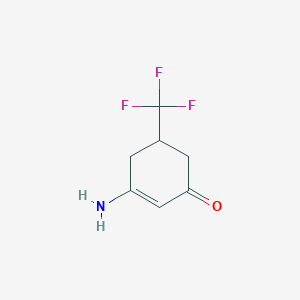
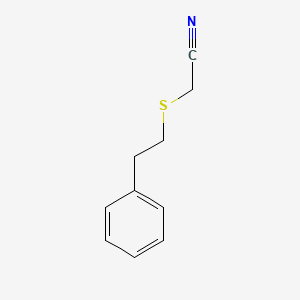
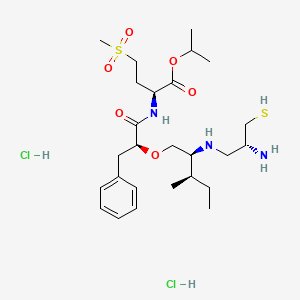
![3-[[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13728481.png)
